4-Hydroxymenthol
Overview
Description
4-Hydroxymenthol is an organic compound with the molecular formula C10H20O2. It is a derivative of menthol, characterized by the presence of a hydroxyl group at the fourth position of the cyclohexane ring. This compound is known for its cooling properties and is commonly found in various essential oils, particularly those derived from mint plants.
Scientific Research Applications
4-Hydroxymenthol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects, particularly in pain relief and respiratory conditions.
Industry: this compound is used in the production of flavoring agents, fragrances, and cosmetic products due to its cooling and refreshing properties.
Future Directions
The future directions in the study of 4-Hydroxymenthol and its derivatives could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study discussed the role of additives in modifying the crystallization behaviors of 4-(hydroxymethyl) benzoic acid . Another study synthesized a series of thiomorpholine and cinnamyl alcohol derivatives, conjugated with cinnamic acid-containing moieties, such as ferulic acid, sinapic acid, and 3,4-dimethoxycinnamic acid, and tested them for their antioxidant, anti-inflammatory, and hypolipidemic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxymenthol can be synthesized through several methods. One common approach involves the hydroxylation of menthol. This process typically uses oxidizing agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure selective hydroxylation at the desired position.
Industrial Production Methods: In an industrial setting, this compound is produced through a multi-step process that begins with the extraction of menthol from natural sources. The menthol is then subjected to hydroxylation using advanced catalytic systems to achieve high yields and purity. The process is optimized for large-scale production, ensuring cost-effectiveness and consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymenthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxymenthone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form this compound derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, acids, and bases.
Major Products Formed:
Oxidation: 4-Hydroxymenthone.
Reduction: Various this compound derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Mechanism of Action
The mechanism of action of 4-Hydroxymenthol involves its interaction with transient receptor potential melastatin-8 (TRPM8) channels. These channels are responsible for sensing cold temperatures. When this compound binds to TRPM8, it activates the channels, leading to a sensation of coolness. Additionally, the compound may exert analgesic effects by modulating ion channels and receptors involved in pain perception.
Comparison with Similar Compounds
4-Hydroxymenthol is similar to other menthol derivatives, such as:
Menthol: The parent compound, known for its cooling properties.
Neomenthol: A stereoisomer of menthol with similar cooling effects.
Isomenthol: Another stereoisomer with distinct sensory properties.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the fourth position, which imparts different chemical reactivity and biological activity compared to other menthol derivatives. This structural difference allows for specific applications in various fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
(1S,2S,4S)-4-methyl-1-propan-2-ylcyclohexane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7(2)10(12)5-4-8(3)6-9(10)11/h7-9,11-12H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJJEXXELQNXDL-GUBZILKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]([C@H](C1)O)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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